molecular formula C12H16N2O B2993767 (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 2090026-70-1

(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2993767
CAS No.: 2090026-70-1
M. Wt: 204.273
InChI Key: RNKYEILWJKRRQH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tert-butyl group is a type of alkyl group derived from butane. It is often used in organic chemistry due to its unique reactivity pattern . The crowded nature of the tert-butyl group can lead to characteristic applications, including its use in chemical transformations and its relevance in biosynthetic and biodegradation pathways .


Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Scientific Research Applications

Metal-Free Alkoxycarbonylation

The compound finds application in the efficient preparation of various quinoxaline-3-carbonyl compounds through metal-free alkoxycarbonylation. This method, using quinoxalin-2(1H)-ones and carbazates, proves effective under mild conditions and can be scaled up for large-scale synthesis. The process notably involves a free-radical pathway, showcasing the compound's versatility in organic synthesis (Xie et al., 2019).

Photomechanical Properties in Rhodium Complexes

This compound is part of studies exploring the photomechanical properties of rhodium(I)-semiquinonato complexes. These studies delve into the structural, spectroscopic, and magnetic characteristics of these complexes, revealing their potential in the development of advanced materials with switchable magnetic and conductive properties (Lange et al., 1992).

Enantioselective Transition-Metal-Catalyzed Reactions

It has been utilized in the creation of P-chiral phosphine ligands, which show significant potential in enantioselective transition-metal-catalyzed reactions. These ligands, due to their stability and effectiveness, are valuable in asymmetric synthesis, a crucial aspect of pharmaceutical and fine chemical production (Imamoto et al., 2005).

Synthesis of 3-Aminoquinoxalinones

In another application, it is involved in the synthesis of 3-aminoquinoxalinones via metal-free cross-dehydrogenative coupling. This synthesis method is not only efficient but also showcases good functional group tolerance, making it significant for the production of pharmaceutically active derivatives (Gupta et al., 2017).

Metabolism Studies

It is also a subject of interest in metabolism studies, where its metabolites and their effects on biological systems are analyzed. This is crucial for understanding the pharmacokinetics and toxicology of related compounds (Armstrong & Wattenberg, 1985).

Properties

IUPAC Name

(3R)-3-tert-butyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)10-11(15)14-9-7-5-4-6-8(9)13-10/h4-7,10,13H,1-3H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKYEILWJKRRQH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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